[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate
CAS No.: 870456-37-4
Cat. No.: VC18488296
Molecular Formula: C16H11IO3
Molecular Weight: 378.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870456-37-4 |
|---|---|
| Molecular Formula | C16H11IO3 |
| Molecular Weight | 378.16 g/mol |
| IUPAC Name | [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate |
| Standard InChI | InChI=1S/C16H11IO3/c1-10(18)19-14-9-5-3-7-12(14)16-15(17)11-6-2-4-8-13(11)20-16/h2-9H,1H3 |
| Standard InChI Key | BALUMCIZZWEAOK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C2=C(C3=CC=CC=C3O2)I |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name of the compound, [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate, reflects its molecular architecture:
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A benzofuran core (fused benzene and furan rings) with an iodine atom at the 3-position.
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A phenyl group substituted at the 2-position of the benzofuran, which is further acetylated at its own 2-position.
The molecular formula is C₁₆H₁₁IO₃, with a molecular weight of 378.16 g/mol. The presence of iodine introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate can be inferred from analogous benzofuran derivatives described in the literature. Two primary strategies are highlighted:
Sonogashira Coupling and Cyclization
A method adapted from benzofuran synthesis involves Sonogashira coupling between 2-iodophenyl acetate and ethynyl precursors, followed by cyclization. For example:
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Sonogashira Coupling: Reaction of 2-iodophenyl acetate with a terminal alkyne (e.g., ethynyltrimethylsilane) using PdCl₂, PPh₃, and CuI in NEt₃/DMF yields a phenylacetylene intermediate .
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Cyclization: Treatment with iodine or electrophilic iodinating agents (e.g., I₂/KOH) induces cyclization to form the benzofuran core, introducing iodine at the 3-position .
This route is efficient but requires careful control of reaction conditions to avoid over-iodination.
Ultrasound-Promoted Synthesis in Ionic Liquids
Recent advances utilize ultrasound irradiation in ionic liquids (e.g., [bmim]BF₄) to accelerate intramolecular C–C bond formation. This method enhances reaction rates and yields under mild conditions (room temperature, 30–60 minutes) . For example:
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A phenolic precursor undergoes acetylation, followed by iodination and cyclization in [bmim]BF₄, achieving yields >80% .
Optimization Challenges
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Iodine Incorporation: Direct iodination risks regioselectivity issues; directing groups (e.g., acetyl) are often necessary to ensure substitution at the 3-position.
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Solubility: The acetyl group improves solubility in polar solvents (e.g., DMF, THF), facilitating purification .
Physical and Chemical Properties
Spectral Characterization
Data from analogous compounds provide insights into expected properties:
Stability and Reactivity
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